molecular formula C12H8ClN3O2 B13872075 3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile

3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile

Cat. No.: B13872075
M. Wt: 261.66 g/mol
InChI Key: ZWKVFQAJTJTFLD-UHFFFAOYSA-N
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Description

3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile is a complex organic compound with a unique structure that combines a chlorinated benzonitrile moiety with a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzonitrile, followed by the introduction of the pyridazinone ring through a series of condensation and cyclization reactions. The hydroxymethyl group is then introduced via a selective reduction process.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as employing ionic liquids as solvents, can also be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

  • Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
  • Reduction of the nitrile group produces an amine derivative.
  • Substitution reactions can yield various substituted benzonitrile derivatives.

Scientific Research Applications

3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridazinone ring and the hydroxymethyl group allows for specific interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 3-Chloro-5-(hydroxymethyl)benzonitrile
  • 3-Chloro-5-(hydroxymethyl)pyridazine
  • 3-Chloro-5-(hydroxymethyl)benzamide

Comparison: Compared to similar compounds, 3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile is unique due to the combination of the benzonitrile and pyridazinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

3-chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile

InChI

InChI=1S/C12H8ClN3O2/c13-9-3-8(6-14)4-10(5-9)16-2-1-12(18)11(7-17)15-16/h1-5,17H,7H2

InChI Key

ZWKVFQAJTJTFLD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C(C1=O)CO)C2=CC(=CC(=C2)C#N)Cl

Origin of Product

United States

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